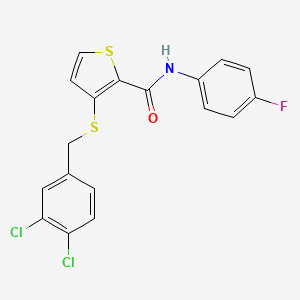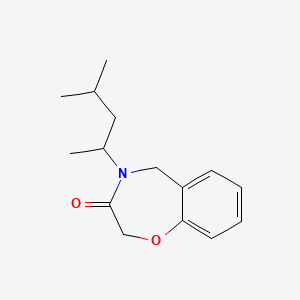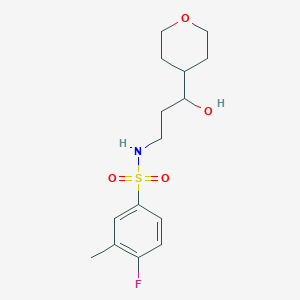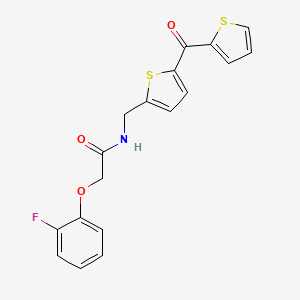
3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide” is an organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a benzyl group (a carbon ring attached to a CH2 group), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). The molecule also contains several halogen atoms (chlorine and fluorine), which can significantly affect its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a thiophene ring attached to a benzyl group and an amide group. The presence of the sulfur atom in the thiophene ring and the halogen atoms could have significant effects on the compound’s electronic structure and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific data, one can only make general predictions. For example, the presence of the halogen atoms might make the compound relatively dense and could affect its boiling and melting points .Applications De Recherche Scientifique
Polyimide Synthesis and Material Science Applications
Research has demonstrated the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which exhibit high refractive indices, small birefringence, and good thermomechanical stabilities. These materials have potential applications in optoelectronics and as high-performance polymers due to their exceptional transparency and stability (Tapaswi et al., 2015).
Antipathogenic Activity of Thiourea Derivatives
A study on thiourea derivatives, specifically acylthioureas with various aromatic substituents, has shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These compounds have demonstrated potential for development as novel antimicrobial agents with antibiofilm properties, indicating their relevance in medical research and the development of treatments for infections caused by these pathogens (Limban et al., 2011).
Catalytic and Chemical Synthesis Applications
The synthesis and characterization of novel 1,2,4-triazole derivatives have been explored, showing that these compounds possess antimicrobial activities. This research underscores the potential utility of similar structures in the synthesis of bioactive molecules that could serve as lead compounds for the development of new antimicrobial agents (Mange et al., 2013).
Crystal Structure and Material Properties
The crystal structure of compounds incorporating thiophene and fluorophenyl groups, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been reported. Understanding the crystal structure of such compounds is vital for material science applications, offering insights into the design and synthesis of materials with specific optical, electronic, or mechanical properties (Nagaraju et al., 2018).
Propriétés
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FNOS2/c19-14-6-1-11(9-15(14)20)10-25-16-7-8-24-17(16)18(23)22-13-4-2-12(21)3-5-13/h1-9H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTYQIVNSBJIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-4-(2-bromophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2666454.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2666460.png)

![4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2666462.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2666464.png)

![5-bromo-2-chloro-N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2666467.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2666468.png)